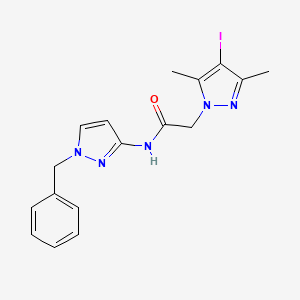![molecular formula C17H21BrN2S B6059292 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been found to attenuate the behavioral and neurochemical effects of drugs of abuse such as cocaine and amphetamine. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is mainly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and emotional processing. By blocking the dopamine D3 receptor, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine may modulate the activity of these pathways and thus produce its therapeutic effects.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and serotonin in certain brain regions such as the prefrontal cortex and hippocampus. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has been shown to decrease the levels of corticosterone, a stress hormone that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the dopamine D3 receptor, which allows for more specific pharmacological studies. 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the main limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Moreover, 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine has not been extensively studied in humans, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for the research on 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine. One of the main directions is to further elucidate its mechanism of action and its effects on different brain regions and neurotransmitter systems. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and bipolar disorder. Moreover, future studies could focus on improving the solubility and bioavailability of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine, as well as its safety and tolerability in humans.
Synthesemethoden
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-thiophenemethanol with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and trifluoroacetic acid to yield the final product. The purity and yield of 1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)16(11-13)20-9-7-19(8-10-20)12-15-5-6-17(18)21-15/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQHYZGCXCZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)